molecular formula C16H18N2O4S B11017594 N-(2,6-diethylphenyl)-2-nitrobenzenesulfonamide

N-(2,6-diethylphenyl)-2-nitrobenzenesulfonamide

Cat. No.: B11017594
M. Wt: 334.4 g/mol
InChI Key: QAZMXUFZCPGORY-UHFFFAOYSA-N
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Description

N-(2,6-diethylphenyl)-2-nitrobenzenesulfonamide is an organic compound with a complex structure that includes both aromatic and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diethylphenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 2,6-diethylaniline with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing systems to ensure uniform reaction conditions. The product is typically purified by recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diethylphenyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Acidic or basic hydrolysis.

    Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: 2,6-diethylphenylamine.

    Reduction: 2,6-diethylphenylamine and sulfonic acid.

    Substitution: Various substituted derivatives of the aromatic ring.

Scientific Research Applications

N-(2,6-diethylphenyl)-2-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The nitro and sulfonamide groups play a crucial role in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2,6-diethylphenyl)acetamide: Shares a similar aromatic structure but with a chloroacetamide group instead of a nitrobenzenesulfonamide group.

    2,6-diethylphenylamine: Lacks the nitro and sulfonamide groups, making it less reactive in certain chemical reactions.

    N-(2,6-diethylphenyl)maleimide: Contains a maleimide group, which imparts different chemical and biological properties.

Uniqueness

N-(2,6-diethylphenyl)-2-nitrobenzenesulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

N-(2,6-diethylphenyl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C16H18N2O4S/c1-3-12-8-7-9-13(4-2)16(12)17-23(21,22)15-11-6-5-10-14(15)18(19)20/h5-11,17H,3-4H2,1-2H3

InChI Key

QAZMXUFZCPGORY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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